7-(3-chloro-4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with various functional groups such as chloromethylphenyl, phenyl, and pyridinylmethyl. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, 7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their diverse bioactivity.
Quinoline Derivatives: These compounds have a similar aromatic structure and are used in various therapeutic applications.
Uniqueness
7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H20ClN5 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
7-(3-chloro-4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H20ClN5/c1-17-10-11-20(13-22(17)26)31-15-21(18-7-3-2-4-8-18)23-24(29-16-30-25(23)31)28-14-19-9-5-6-12-27-19/h2-13,15-16H,14H2,1H3,(H,28,29,30) |
InChI Key |
XYVCARSFBDMWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=N4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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